molecular formula C11H10ClNO B575512 5,6-Dimethyl-1h-indole-3-carbonyl chloride CAS No. 159730-25-3

5,6-Dimethyl-1h-indole-3-carbonyl chloride

Cat. No.: B575512
CAS No.: 159730-25-3
M. Wt: 207.657
InChI Key: BIALUESMEDVWOQ-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1h-indole-3-carbonyl chloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1h-indole-3-carbonyl chloride typically involves the chlorination of 5,6-Dimethyl-1h-indole-3-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as the chlorinating agents. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acid chloride product. The general reaction scheme is as follows:

5,6-Dimethyl-1h-indole-3-carboxylic acid+SOCl25,6-Dimethyl-1h-indole-3-carbonyl chloride+SO2+HCl\text{5,6-Dimethyl-1h-indole-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5,6-Dimethyl-1h-indole-3-carboxylic acid+SOCl2​→5,6-Dimethyl-1h-indole-3-carbonyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1h-indole-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 5,6-Dimethyl-1h-indole-3-carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acid: Formed by hydrolysis.

    Alcohol: Formed by reduction.

Scientific Research Applications

5,6-Dimethyl-1h-indole-3-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various indole derivatives.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals with anticancer, antiviral, and antimicrobial properties.

    Material Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1h-indole-3-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce the indole moiety into complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1h-indole-3-carbonyl chloride
  • 6-Methyl-1h-indole-3-carbonyl chloride
  • 1h-Indole-3-carbonyl chloride

Uniqueness

5,6-Dimethyl-1h-indole-3-carbonyl chloride is unique due to the presence of two methyl groups at the 5 and 6 positions of the indole ring. This structural feature can influence the compound’s reactivity and the properties of its derivatives, making it distinct from other indole carbonyl chlorides.

Properties

IUPAC Name

5,6-dimethyl-1H-indole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-6-3-8-9(11(12)14)5-13-10(8)4-7(6)2/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIALUESMEDVWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC=C2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40664943
Record name 5,6-Dimethyl-1H-indole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40664943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159730-25-3
Record name 5,6-Dimethyl-1H-indole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40664943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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